2,4-Dichloro-3,5,6-trifluoropyridine
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Overview
Description
2,4-Dichloro-3,5,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5Cl2F3N. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is a colorless liquid that is insoluble in water and denser than water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3,5,6-trifluoropyridine typically involves the reaction of pentachloropyridine with potassium fluoride. This reaction proceeds in high yield and at a rapid rate under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C . Another method involves using dimethylsulfoxide as a solvent at temperatures of about 60-125°C, optionally with a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and minimizing by-products. The use of high-purity reagents and controlled reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trifluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace chlorine or fluorine atoms.
Complexation Reactions: It can form complexes with transition metals, such as nickel, in the presence of ligands like triethylphosphine.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, dimethylsulfoxide, and triethylphosphine. Reaction conditions often involve elevated temperatures and anhydrous environments to ensure high reactivity and yield.
Major Products Formed
Major products formed from reactions involving this compound include various substituted pyridines and metal complexes. For example, the reaction with nickel and triethylphosphine yields trans-Ni(PEt3)2(C5ClF3N)Cl .
Scientific Research Applications
2,4-Dichloro-3,5,6-trifluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5,6-trifluoropyridine is primarily based on its ability to undergo substitution and complexation reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the pyridine ring less basic and more reactive towards nucleophiles and transition metals. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,6-Difluoropyridine
- 2,5-Dichloropyridine
- Pentafluoropyridine
Uniqueness
2,4-Dichloro-3,5,6-trifluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical properties, such as reduced basicity and enhanced reactivity towards nucleophiles and transition metals, making it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trifluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-2(8)4(7)11-5(10)3(1)9 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNCZKIRPOQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.96 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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